molecular formula C4H6F3NO B3045102 Ethyl 2,2,2-trifluoroethanecarboximidate CAS No. 1019019-98-7

Ethyl 2,2,2-trifluoroethanecarboximidate

Cat. No.: B3045102
CAS No.: 1019019-98-7
M. Wt: 141.09
InChI Key: JJBZUCUJQFWHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2,2-trifluoroethanecarboximidate is an organic compound with the molecular formula C4H6F3NO. It is a derivative of ethanimidic acid, where the hydrogen atom is replaced by an ethyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2,2-trifluoroethanecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism of the Pinner reaction includes the formation of imidates as intermediates. The reaction typically requires an acidic environment and proceeds via the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where the Pinner reaction is carried out under controlled conditions. The reaction mixture is typically refluxed to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,2-trifluoroethanecarboximidate undergoes various chemical reactions, including:

    Hydrolysis: This reaction converts the imidate into the corresponding ester and ammonia.

    Aminolysis: Reaction with amines to form amidines.

    Substitution Reactions: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid catalyst.

    Aminolysis: Requires the use of primary or secondary amines.

    Substitution Reactions: Often involve the use of strong nucleophiles such as alkoxides or thiolates.

Major Products Formed

    Hydrolysis: Produces ethyl trifluoroacetate and ammonia.

    Aminolysis: Yields the corresponding amidine derivatives.

    Substitution Reactions: Results in the formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2,2-trifluoroethanecarboximidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2,2-trifluoroethanecarboximidate involves its reactivity as an electrophile. The compound’s trifluoromethyl group enhances its electrophilic nature, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoroacetate: Similar in structure but lacks the imidate functionality.

    Methyl trifluoroacetate: Another ester with a trifluoromethyl group but with a methyl ester instead of an ethyl ester.

    Trifluoroacetic acid: The parent acid from which many trifluoromethyl derivatives are synthesized.

Uniqueness

Ethyl 2,2,2-trifluoroethanecarboximidate is unique due to its imidate functionality, which imparts distinct reactivity compared to other trifluoromethyl compounds.

Properties

IUPAC Name

ethyl 2,2,2-trifluoroethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBZUCUJQFWHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901300301
Record name Ethyl 2,2,2-trifluoroethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019019-98-7
Record name Ethyl 2,2,2-trifluoroethanimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019019-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2,2-trifluoroethanimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901300301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,2,2-trifluoroethanecarboximidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2,2-trifluoroethanecarboximidate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2,2-trifluoroethanecarboximidate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2,2-trifluoroethanecarboximidate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,2,2-trifluoroethanecarboximidate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2,2-trifluoroethanecarboximidate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,2,2-trifluoroethanecarboximidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.